

FR900359: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: FR900359

Cat. No.: B1674037

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Introduction

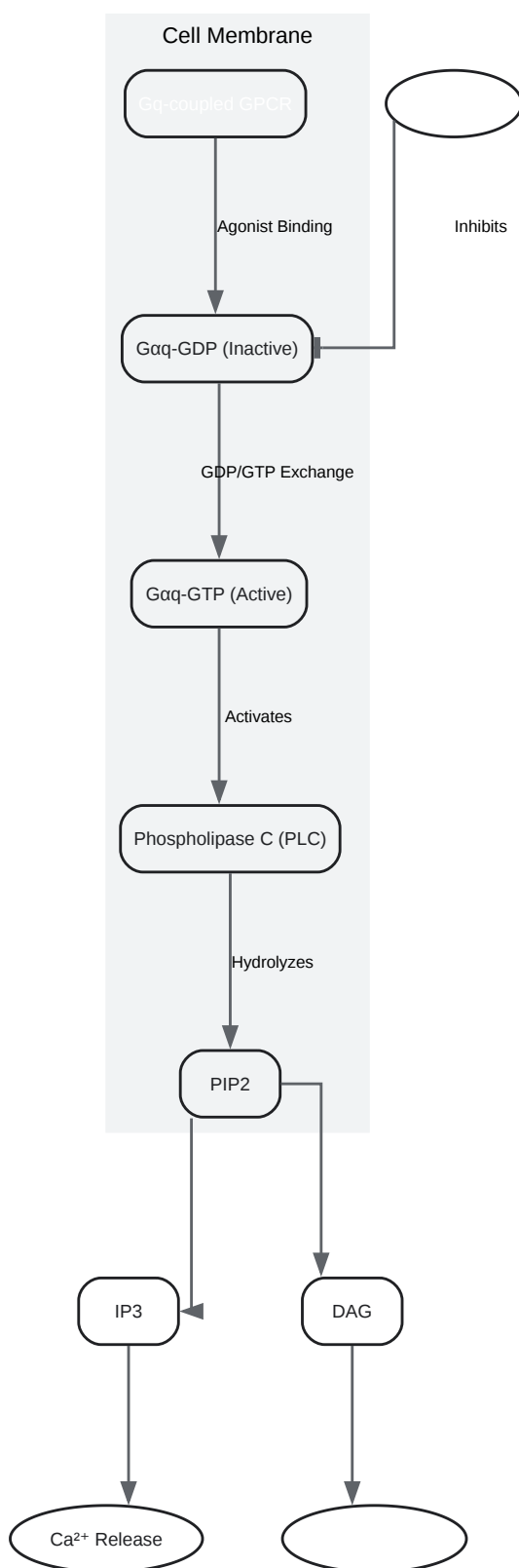
FR900359 is a potent and selective inhibitor of the Gα_q, Gα₁₁, and Gα₁₄ subfamilies of G proteins.^{[1][2][3]} This cyclic depsipeptide, originally isolated from the plant *Ardisia crenata*, has emerged as an invaluable pharmacological tool for dissecting Gq-mediated signaling pathways.^{[1][4][5]} Unlike toxins that are limited to specific G protein subfamilies, **FR900359** is a cell-permeable small molecule, making it highly suitable for cell-based assays, including high-throughput screening (HTS).^[4] Its primary mechanism of action is as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the Gα_q subunit in its inactive, GDP-bound state. This prevents the activation of downstream effectors such as phospholipase C (PLC), thereby inhibiting the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).

These application notes provide detailed protocols for utilizing **FR900359** in two common HTS assays for monitoring Gq-coupled GPCR activity: the IP-One HTRF assay and the calcium mobilization assay.

Mechanism of Action of FR900359

FR900359 selectively targets the Gα subunits of the Gq family. It binds to a pocket in the Gα subunit, preventing the conformational changes required for the exchange of GDP for GTP. This inhibition is pseudo-irreversible, leading to a sustained blockade of Gq-mediated signaling

cascades. The inhibition of PLC by **FR900359** leads to a reduction in IP3-mediated calcium release from intracellular stores and a decrease in DAG-mediated protein kinase C (PKC) activation.



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Figure 1: Gq signaling pathway and the inhibitory action of **FR900359**.

Data Presentation: Potency of FR900359

The following table summarizes the inhibitory potency (IC50) of **FR900359** in various cell-based assays.

Cell Line	Assay Type	Agonist/Stimulant	IC50 (nM)	Reference
HEK293	IP1 Accumulation	Carbachol (M3 Receptor)	~10	[5]
HEK293	IP1 Accumulation	Propionic Acid (FFA2 Receptor)	~10	[5]
HEK293	IP1 Accumulation	TUG488 (FFA1 Receptor)	~10	[5]
Melanoma Cells (B16)	Cell Growth	-	~10	[3]
Uveal Melanoma Cells	Cell Growth	-	100-1000	[3]
ΔGs-HEK293	cAMP Accumulation	Isoproterenol (β2-adrenergic receptor)	231 (for Gs-11 mutant)	[6]

Experimental Protocols

Protocol 1: IP-One HTRF Assay for Gq-Coupled GPCR Inhibition

This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling pathway. The assay is suitable for a 384-well plate format for HTS.

Materials:

- Cells stably or transiently expressing the Gq-coupled GPCR of interest

- **FR900359**

- Known agonist for the target GPCR
- IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
- White, low-volume 384-well plates
- HTRF-compatible plate reader

Procedure:

- Cell Seeding:
 - Culture cells to 80-90% confluency.
 - Harvest and resuspend cells in the appropriate assay buffer.
 - Dispense 5 μ L of the cell suspension (typically 15,000 cells) into each well of a 384-well plate.[\[7\]](#)
- Compound and Agonist Addition:
 - Add 2.5 μ L of **FR900359** at various concentrations (or test compounds) to the wells. Include a vehicle control (e.g., DMSO).
 - Incubate for 30 minutes at 37°C.[\[7\]](#)
 - Add 2.5 μ L of the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80). For antagonist screening, a maximal concentration (EC100) can also be used.[\[7\]](#)
 - Incubate for 1 hour at 37°C.[\[7\]](#)
- Lysis and Detection:
 - Add 5 μ L of the IP1-d2 reagent working solution to all wells.
 - Add 5 μ L of the anti-IP1 Cryptate antibody working solution to all wells.

- Seal the plate and incubate for 1 hour at room temperature, protected from light.[2][8]
- Data Acquisition:
 - Remove the plate seal.
 - Read the plate on an HTRF-compatible reader with simultaneous dual emission at 665 nm and 620 nm.[1]
- Data Analysis:
 - Calculate the 665/620 nm ratio for each well.
 - Normalize the data to controls (agonist alone and vehicle).
 - For dose-response curves, calculate the half-maximal inhibitory concentration (IC50) using a suitable software.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCR Inhibition

This protocol measures the transient increase in intracellular calcium concentration following GPCR activation. It is a widely used HTS assay for Gq-coupled receptors.

Materials:

- Cells stably expressing the target Gq-coupled GPCR
- **FR900359**
- Known agonist for the target GPCR
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

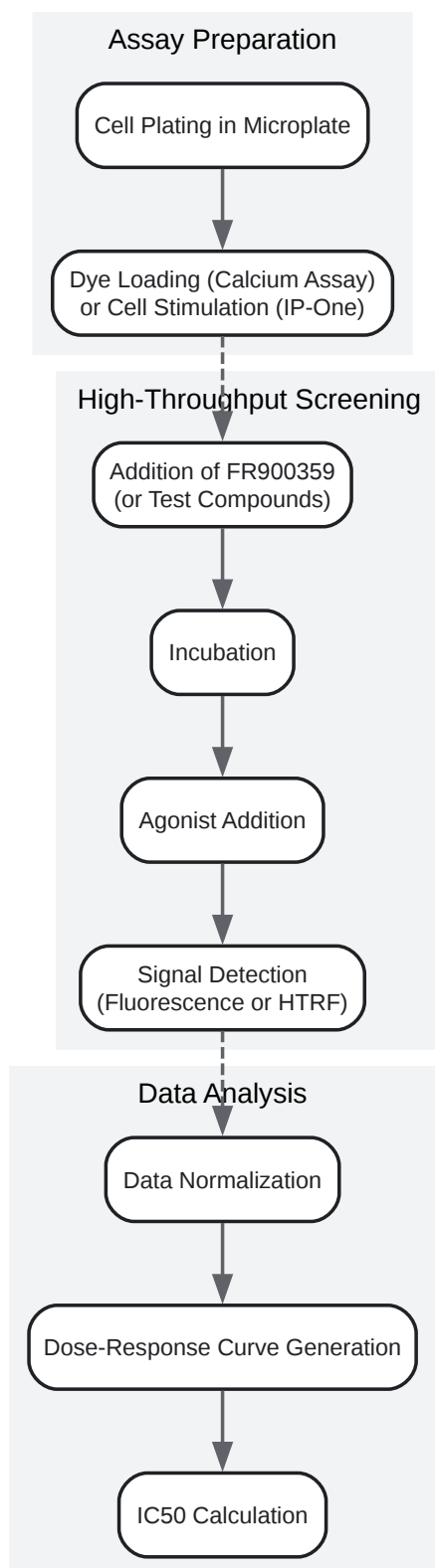
- Black-walled, clear-bottom 96- or 384-well microplates
- Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

- Cell Seeding:
 - Plate cells in black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[\[9\]](#)
 - Culture overnight to allow for cell attachment.
- Dye Loading:
 - Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the assay buffer.[\[10\]](#)
 - Remove the culture medium from the cells.
 - Add 100 μ L (96-well) or 25 μ L (384-well) of the dye loading solution to each well.[\[9\]](#)
 - Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[\[9\]](#)
- Compound and Agonist Addition (using an automated reader):
 - Place the cell plate and a compound plate (containing **FR900359** and agonist solutions) into the fluorescence plate reader.
 - The instrument will first measure the baseline fluorescence.
 - It will then add **FR900359** (or test compounds) and incubate for a predetermined time (e.g., 15-30 minutes).
 - Following the incubation, the instrument will add the agonist and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.[\[9\]](#)

- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Normalize the data to controls.
 - Determine the IC50 values for **FR900359** from the dose-response curves.

Experimental Workflow Visualization



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Figure 2: General experimental workflow for HTS assays using **FR900359**.

Conclusion

FR900359 is a robust and specific tool for interrogating Gq-mediated signaling in HTS formats. The provided protocols for IP-One HTRF and calcium mobilization assays offer reliable methods for identifying and characterizing modulators of Gq-coupled GPCRs. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality, reproducible data. The quantitative data and methodologies presented here serve as a valuable resource for researchers in academic and industrial drug discovery settings.

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